molecular formula C21H17Cl2N5OS B3006831 3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one CAS No. 478063-60-4

3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one

Cat. No.: B3006831
CAS No.: 478063-60-4
M. Wt: 458.36
InChI Key: LIOAXJASPFPCTE-UHFFFAOYSA-N
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Description

The compound 3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one is a heterocyclic molecule featuring a 1,2,4-triazole ring linked via a sulfanyl group to a 3,4-dichlorophenylmethyl substituent. Its core structure integrates a 4-ethyl-4H-1,2,4-triazole and a 1-phenyl-1,4-dihydropyridazin-4-one moiety.

Properties

IUPAC Name

3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5OS/c1-2-27-20(19-18(29)10-11-28(26-19)15-6-4-3-5-7-15)24-25-21(27)30-13-14-8-9-16(22)17(23)12-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOAXJASPFPCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution reagents: Nitric acid, sulfuric acid, halogens.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-(4-Ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one (CAS 478063-59-1)

  • Key Difference : The 3,4-dichlorophenyl group in the target compound is replaced with a 4-methylphenyl group.
  • Molecular weight decreases slightly (403.50 g/mol vs. ~438.3 g/mol for the dichloro analogue) .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Key Difference: The dihydropyridazinone core is replaced with an ethanone group, and the sulfanyl (-S-) linker is substituted with a sulfonyl (-SO₂-) group.
  • The absence of the dihydropyridazinone ring eliminates its conjugated π-system, which may reduce aromatic stacking interactions .

Core Heterocycle Variations

Triazolone Derivatives (e.g., Compounds)

  • Example : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
  • Comparison: These compounds retain the triazole ring but incorporate piperazine and dioxolane moieties. The additional nitrogen atoms in piperazine enhance basicity, while the dioxolane ring introduces stereochemical complexity. The target compound’s dihydropyridazinone core offers distinct hydrogen-bonding geometry compared to triazolones .

Pyridazine Analogues (e.g., 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine)

  • Comparison: Pyridazine derivatives often exhibit varied bioactivity due to nitrogen positioning. The dihydropyridazin-4-one ring in the target compound introduces a ketone group, enabling keto-enol tautomerism, which is absent in fully aromatic pyridazines. This tautomerism could influence binding dynamics in enzymatic pockets .

Physicochemical and Pharmacokinetic Properties

Table 1: Structural and Property Comparison

Compound Name Core Structure Substituent (R) Molecular Weight (g/mol) Key Functional Groups
Target Compound Dihydropyridazin-4-one 3,4-Dichlorophenyl ~438.3 Triazole, sulfanyl, dichloro
3-(4-Ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one Dihydropyridazin-4-one 4-Methylphenyl 403.50 Triazole, sulfanyl, methyl
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Ethanone Phenylsulfonyl ~480.4 Triazole, sulfonyl, fluoro
  • Lipophilicity : The dichlorophenyl group in the target compound increases logP compared to methyl or sulfonyl analogues, favoring membrane penetration but risking metabolic instability .
  • Synthetic Accessibility : The target compound’s synthesis likely involves halogenation and thioether formation (similar to methods), whereas sulfonyl analogues require additional oxidation steps .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (based on binary fingerprints), the target compound shares ~70–80% similarity with its methylphenyl analogue (CAS 478063-59-1) due to identical triazole and dihydropyridazinone cores. Similarity drops to ~50–60% with sulfonyl-containing triazoles (e.g., compounds) due to divergent functional groups . Graph-based comparisons () highlight conserved substructures like the triazole-thioether motif but divergent ring systems .

Research Implications

  • Comparative studies with methylphenyl analogues could clarify halogen-driven efficacy .
  • Optimization : Replacing chlorine with fluorine (reducing toxicity) or incorporating sulfonyl groups (enhancing solubility) may balance pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one
Reactant of Route 2
Reactant of Route 2
3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one

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